REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.C([Li])CCCCC.O>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[B:14]([OH:15])[OH:13])#[N:5]
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Name
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|
Quantity
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6.733 kg
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Type
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reactant
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Smiles
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BrC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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52.5 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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13.96 kg
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Type
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reactant
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Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
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|
Quantity
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15.38 kg
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Type
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reactant
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Smiles
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C(CCCCC)[Li]
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Name
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Quantity
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48 L
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
stir for 1 h at −75° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Allow the mixture to cool to −78° C. again
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
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Details
|
with stirring
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Type
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CUSTOM
|
Details
|
to give a slightly yellow emulsion (−1° C.)
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Type
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TEMPERATURE
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Details
|
Warm the mixture to 23° C.
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Type
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STIRRING
|
Details
|
stir at this temperature for 90 min
|
Duration
|
90 min
|
Type
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CUSTOM
|
Details
|
Separate the layers
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Type
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EXTRACTION
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Details
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Extract the aqueous layer with isopropyl acetate (24 L)
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Type
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EXTRACTION
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Details
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Combine the organic layers and re-extract with brine (22 L)
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Type
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EXTRACTION
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Details
|
Extract the product twice with isopropyl acetate (41 L and 39 L)
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Type
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STIRRING
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Details
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Combine the organic layers and stir overnight with brine (21 L) at 2° C
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Collect the organic solution (90 L)
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Type
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DISTILLATION
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Details
|
distill under reduced pressure at 50-60° C.
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Type
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CUSTOM
|
Details
|
at 25° C
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Type
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TEMPERATURE
|
Details
|
Cool the suspension to -7° C
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Type
|
CUSTOM
|
Details
|
Collect the precipitated product
|
Type
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FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash the filter cake
|
Type
|
ADDITION
|
Details
|
with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L)
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Type
|
CUSTOM
|
Details
|
Dry the filter cake on the rotovap at reduced pressure at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.997 kg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |